2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The oxadiazole ring is known to possess a wide variety of biological activities, particularly for cancer treatment .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including “2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .
Wissenschaftliche Forschungsanwendungen
- Researchers synthesized a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives as potential antidiabetic agents . These compounds were evaluated for their ability to inhibit glycation, a process associated with diabetic complications. Notably, compounds 1–6 and 8 demonstrated potent antiglycation activity, outperforming the standard drug rutin.
- While not directly related to the mentioned compound, other 1,3,4-oxadiazole derivatives have shown anticancer potential. For instance, researchers designed and evaluated 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-2-yl)methyl]phenyl}-1H-1,2,4-triazol-1-yl}acetohydrazide derivatives for their cytotoxic effects against cancer cells .
- The synthesized molecules exhibited comparable antibacterial activity to the reference drug amoxicillin. Additionally, they were evaluated against fungal strains (T. harzianum and A. niger) and compared to fluconazole, a standard antifungal drug .
- A five-step synthetic route led to acetic acids, which are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These compounds were derived from substituted benzonitriles, highlighting the versatility of 1,3,4-oxadiazole scaffolds .
- Although not directly studied for this compound, other oxadiazole derivatives have demonstrated anti-inflammatory properties. Researchers have explored their potential as novel anti-inflammatory agents .
Antiglycation Activity
Anticancer Properties
Antibacterial and Antifungal Activity
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Anti-Inflammatory Effects
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria and fungi.
Mode of Action
It is plausible that the compound interacts with its targets, possibly through binding to active sites, thereby inhibiting their function and leading to the death of the microorganisms .
Biochemical Pathways
Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death.
Result of Action
Based on its potential antimicrobial properties , it can be inferred that the compound may lead to the death of microorganisms by disrupting essential cellular processes.
Zukünftige Richtungen
The future directions in the research of oxadiazole derivatives, including “2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, involve the development of novel drugs for cancer treatment . Structural modifications are important in the development of these drugs to ensure high cytotoxicity towards malignant cells .
Eigenschaften
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFIGLLCUVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.